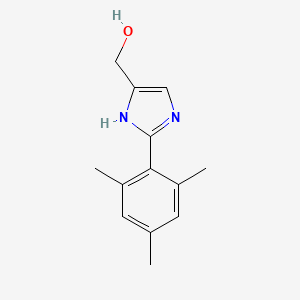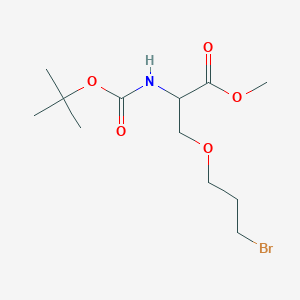
2-Amino-N-(1-hydroxy-3-phenylpropan-2-yl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-(1-hydroxy-3-phenylpropan-2-yl)-3-phenylpropanamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group, a hydroxy group, and two phenyl groups attached to a propanamide backbone. Its complex structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(1-hydroxy-3-phenylpropan-2-yl)-3-phenylpropanamide typically involves the condensation of carboxylic acids and amines. One efficient method reported involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimizations for large-scale reactions. The use of continuous flow reactors and advanced catalysts can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-N-(1-hydroxy-3-phenylpropan-2-yl)-3-phenylpropanamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
2-Amino-N-(1-hydroxy-3-phenylpropan-2-yl)-3-phenylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 2-Amino-N-(1-hydroxy-3-phenylpropan-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzamide derivatives and amide compounds with phenyl groups. Examples include:
Loperamide: An antidiarrheal agent.
Acetaminophen: An analgesic.
Lidocaine: A local anesthetic.
Uniqueness
What sets 2-Amino-N-(1-hydroxy-3-phenylpropan-2-yl)-3-phenylpropanamide apart is its unique combination of functional groups, which allows it to participate in a diverse range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
2797608-38-7 |
|---|---|
Fórmula molecular |
C18H22N2O2 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
2-amino-N-(1-hydroxy-3-phenylpropan-2-yl)-3-phenylpropanamide |
InChI |
InChI=1S/C18H22N2O2/c19-17(12-15-9-5-2-6-10-15)18(22)20-16(13-21)11-14-7-3-1-4-8-14/h1-10,16-17,21H,11-13,19H2,(H,20,22) |
Clave InChI |
VRZPWGVIPYELDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(CO)NC(=O)C(CC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




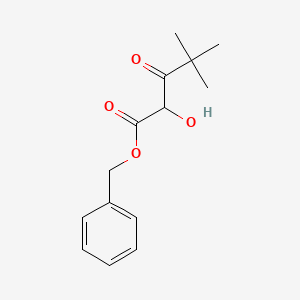
![3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-nitropyridine](/img/structure/B13697546.png)
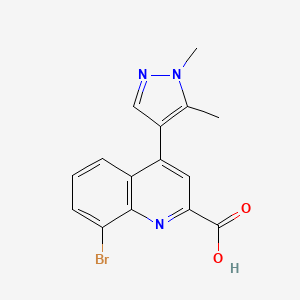
![2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol](/img/structure/B13697564.png)
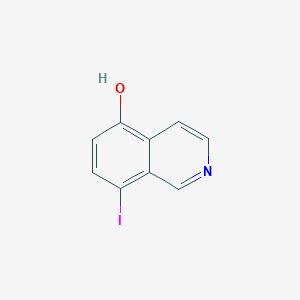
![Dicyclohexyl-[2-[2,6-di(propan-2-yl)phenyl]-3-methoxy-6-[(2-methylpropan-2-yl)oxy]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B13697581.png)
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13697583.png)



